N-tert-butyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
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Overview
Description
N-tert-butyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, a naphthalene ring, and a pyrrolidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the amide nitrogen using tert-butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the naphthalene and pyrrolidine rings: This can be done through a series of nucleophilic substitution reactions, where the naphthalene and pyrrolidine derivatives are introduced sequentially.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N1-(tert-butyl)-N2-(2-(phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N1-(tert-butyl)-N2-(2-(naphthalen-1-yl)-2-(piperidin-1-yl)ethyl)oxalamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-tert-butyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is unique due to the combination of its tert-butyl, naphthalene, and pyrrolidine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N'-tert-butyl-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-22(2,3)24-21(27)20(26)23-15-19(25-13-6-7-14-25)18-12-8-10-16-9-4-5-11-17(16)18/h4-5,8-12,19H,6-7,13-15H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIRRVXEYUSCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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